molecular formula C15H15FN4OS B2806134 2-[(4-Fluorophenyl)sulfanyl]-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one CAS No. 2097909-99-2

2-[(4-Fluorophenyl)sulfanyl]-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one

Cat. No.: B2806134
CAS No.: 2097909-99-2
M. Wt: 318.37
InChI Key: BTQYXSWQNZAZDD-UHFFFAOYSA-N
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Description

2-[(4-Fluorophenyl)sulfanyl]-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one is a synthetic small molecule featuring a hybrid scaffold combining a fluorophenyl sulfanyl group, an azetidine ring, and a pyridazine moiety. The azetidine ring, a four-membered heterocycle, is notable for its conformational rigidity, which can enhance binding specificity in medicinal chemistry applications .

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-1-[3-(pyridazin-3-ylamino)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4OS/c16-11-3-5-13(6-4-11)22-10-15(21)20-8-12(9-20)18-14-2-1-7-17-19-14/h1-7,12H,8-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTQYXSWQNZAZDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CSC2=CC=C(C=C2)F)NC3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features and Substituent Effects

Compound Name Core Scaffold Key Substituents Physicochemical Properties (Reported)
Target Compound Azetidine-ethanone 4-Fluorophenyl sulfanyl, pyridazin-3-yl Not explicitly reported
2-((4-Methoxyphenyl)amino)-1-(4-(methylsulfonyl)phenyl)ethan-1-one () Imidazo[1,2-a]pyridine-ethanone 4-Methoxyphenyl, methylsulfonyl LC-MS m/z: 318 ([M-H]⁻), IR: 1675 cm⁻¹ (C=O)
1-(4-Chloro-3-fluorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone () Isoquinoline-ethanone 4-Chloro-3-fluorophenyl, phenylisoquinoline Crystallographic data reported

Substituent Impact on Bioactivity: The 4-fluorophenyl sulfanyl group in the target compound may enhance metabolic stability compared to the 4-methoxyphenyl group in , as fluorine’s electronegativity reduces oxidative degradation. However, the methoxy group in ’s compound could improve solubility via polar interactions .

Scaffold Rigidity and Conformation: The azetidine ring in the target compound imposes greater conformational restraint than the imidazo[1,2-a]pyridine () or isoquinoline () scaffolds. This rigidity may improve binding selectivity but could reduce synthetic accessibility .

Analytical Techniques

  • LC-MS and IR Spectroscopy (): Critical for verifying molecular weight and functional groups in sulfonyl- and carbonyl-containing analogs.
  • X-ray Crystallography (): SHELX remains a gold standard for structural elucidation, though the target compound’s crystallographic data is unreported .

Q & A

Basic Research Questions

Q. What are the critical steps and reaction conditions for synthesizing 2-[(4-Fluorophenyl)sulfanyl]-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one?

  • Methodological Answer : The synthesis involves multi-step organic reactions, including sulfanyl group introduction and azetidine ring functionalization. Key steps include:

  • Step 1 : Coupling of the 4-fluorophenylsulfanyl group to the ethanone backbone under controlled temperatures (e.g., 50–80°C) in anhydrous solvents like DMF or THF .
  • Step 2 : Functionalization of the azetidine ring with a pyridazin-3-yl amino group via nucleophilic substitution, requiring catalysts such as triethylamine and inert atmospheres to prevent oxidation .
  • Optimization : Reaction time (12–24 hrs) and solvent polarity significantly influence yield and purity. Post-synthesis purification employs column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR spectra identify protons and carbons in the fluorophenyl, azetidine, and pyridazine moieties. For example, the sulfanyl group’s proton resonates at δ 3.8–4.2 ppm, while pyridazine aromatic protons appear at δ 8.0–9.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+ at m/z ~360–370) and fragments corresponding to azetidine cleavage .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) ensures ≥95% purity using C18 reverse-phase columns and acetonitrile/water mobile phases .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer :

  • Hazard Classification : Classified as acutely toxic (Category 4 for oral, dermal, and inhalation routes) based on GHS criteria. Use PPE (gloves, lab coat, goggles) and work in a fume hood .
  • Emergency Protocols : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation. Store in airtight containers away from light and moisture .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

  • Methodological Answer :

  • Pyridazine Ring Modifications : Replacing the pyridazin-3-yl amino group with triazolyl or thiadiazole moieties (e.g., as in ) alters receptor binding affinity. For example, thiadiazole derivatives show enhanced antimicrobial activity due to increased electron-withdrawing effects .
  • Fluorophenyl Substitution : Comparative studies with chlorophenyl or methoxyphenyl analogs (e.g., ) reveal that fluorophenyl groups improve metabolic stability and blood-brain barrier penetration in neurological targets .
  • Quantitative Structure-Activity Relationship (QSAR) : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with kinase targets like EGFR or BRAF, validated via in vitro enzyme inhibition assays .

Q. What advanced analytical techniques resolve contradictions in spectral data interpretation?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded regions (e.g., azetidine protons at δ 3.5–4.5 ppm) by correlating 1H-1H and 1H-13C couplings .
  • X-ray Crystallography : Provides definitive proof of stereochemistry and bond angles, critical for resolving discrepancies in NOESY spectra .
  • LC-MS/MS Fragmentation Patterns : Differentiate isomers by analyzing collision-induced dissociation (CID) profiles. For example, sulfanyl vs. sulfonyl derivatives exhibit distinct fragment ions at m/z 120–150 .

Q. How can reaction yields be optimized for large-scale synthesis without compromising purity?

  • Methodological Answer :

  • Continuous Flow Chemistry : Reduces side reactions (e.g., azetidine ring opening) by maintaining precise temperature control (±2°C) and residence times in microreactors .
  • Catalyst Screening : Test Pd/C, CuI, or organocatalysts for Suzuki-Miyaura coupling steps. For example, Pd(OAc)2 with XPhos ligand increases yield from 60% to 85% in fluorophenyl-thioether formation .
  • In-line PAT (Process Analytical Technology) : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation, enabling immediate adjustments to solvent ratios or pH .

Q. What computational methods predict the compound’s pharmacokinetic (PK) properties?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME or pkCSM estimate logP (2.5–3.5), permeability (Caco-2 > 5 × 10−6 cm/s), and CYP450 inhibition risks. High logP values suggest need for prodrug strategies to enhance solubility .
  • Molecular Dynamics (MD) Simulations : Simulate binding to human serum albumin (HSA) to predict plasma half-life. For example, fluorophenyl groups increase hydrophobic interactions, prolonging t1/2 .
  • Metabolite Identification : Use in silico tools (e.g., Meteor Nexus) to predict Phase I/II metabolites, validated via in vitro liver microsome assays .

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